2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid
Overview
Description
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid is a useful research compound. Its molecular formula is C39H75N17O11 and its molecular weight is 958.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Role in Bioactive Compounds
- The complex amino acid structure is found in constituents of bioactive compounds such as AM-toxins, which are significant in the study of plant pathology and biochemistry (Shimohigashi, Lee, & Izumiya, 1976).
2. Computational Peptidology and Drug Design
- Computational studies on similar amino acids aid in understanding their chemical reactivity, molecular properties, and potential as antifungal agents. This contributes to drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
3. Green Chemistry Applications
- Derivatives of similar amino acids are explored in green chemistry for their inhibitive properties in corrosion processes. This has implications in material science and sustainability (Okon, 2010).
4. Role in Antibiotics Synthesis
- Structures related to this amino acid are found in isoleucyl tRNA synthetase inhibitors, which are crucial in antibiotic development (Houge-Frydrych, Gilpin, Skett, & Tyler, 2000).
5. Contributions to Structural Biology
- Studies on similar amino acids provide insights into their vibrational properties, molecular structure, and spectroscopic characterization, advancing the field of structural biology (Leyton et al., 2013).
6. Synthesis of Fluorinated Amino Acids
- Research on structurally similar amino acids contributes to the synthesis of fluorinated amino acids, important in medicinal chemistry (Laue, Kröger, Wegelius, & Haufe, 2000).
7. Exploration in Coordination Chemistry
- The coordination tendencies of amino acids, including structures similar to the one , are studied in the context of lanthanide complexes, adding to our understanding of coordination chemistry (Azab et al., 2011).
8. Development of Potentiators of AMPA Receptors
- Derivatives of this amino acid are used in the development of potentiators for AMPA receptors, relevant in neuroscience and pharmacology (Shepherd et al., 2002).
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75N17O11/c1-19(2)15-25(32(62)52-23(10-7-13-48-38(43)44)30(60)50-21(5)36(66)67)54-34(64)27(17-57)56-35(65)28(18-58)55-33(63)26(16-20(3)4)53-31(61)24(11-8-14-49-39(45)46)51-29(59)22(40)9-6-12-47-37(41)42/h19-28,57-58H,6-18,40H2,1-5H3,(H,50,60)(H,51,59)(H,52,62)(H,53,61)(H,54,64)(H,55,63)(H,56,65)(H,66,67)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXBLVYBUIDYHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75N17O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.